molecular formula C14H14N2O4S B2610022 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide CAS No. 316159-64-5

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide

Cat. No.: B2610022
CAS No.: 316159-64-5
M. Wt: 306.34
InChI Key: BIDDUCIJVMPASE-DHZHZOJOSA-N
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Description

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide is a chemical compound with a complex structure that includes a thiazolidine ring, a benzylidene group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of thiazolidine derivatives with benzaldehyde and hydroxyethylamine under specific conditions. The reaction conditions may include the use of a catalyst, such as an acid or base, and controlling the temperature and reaction time to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Quality control measures would be in place to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups. For example, oxidation may introduce hydroxyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further modification and optimization.

Industry

In industry, the compound may find applications in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility and reactivity make it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experiments.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : These compounds share the thiazolidine ring structure and are used in the treatment of diabetes.

  • Benzylidene derivatives: : Compounds containing benzylidene groups are used in various chemical syntheses and biological studies.

  • Acetamide derivatives: : These compounds are common in pharmaceuticals and agrochemicals.

Uniqueness

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its reactivity and versatility set it apart from other similar compounds.

Properties

IUPAC Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-7-6-15-12(18)9-16-13(19)11(21-14(16)20)8-10-4-2-1-3-5-10/h1-5,8,17H,6-7,9H2,(H,15,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDUCIJVMPASE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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